2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 544678-63-9
VCID: VC8278742
InChI: InChI=1S/C8H10N4/c9-3-5-12-8-7(6-10)2-1-4-11-8/h1-2,4H,3,5,9H2,(H,11,12)
SMILES: C1=CC(=C(N=C1)NCCN)C#N
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile

CAS No.: 544678-63-9

Cat. No.: VC8278742

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile - 544678-63-9

Specification

CAS No. 544678-63-9
Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name 2-(2-aminoethylamino)pyridine-3-carbonitrile
Standard InChI InChI=1S/C8H10N4/c9-3-5-12-8-7(6-10)2-1-4-11-8/h1-2,4H,3,5,9H2,(H,11,12)
Standard InChI Key QTOHKXFRIXKYFU-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)NCCN)C#N
Canonical SMILES C1=CC(=C(N=C1)NCCN)C#N

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine core with two key substituents: a carbonitrile (-CN) group at position 3 and a (2-aminoethyl)amino (-NH-CH2-CH2-NH2) group at position 2. The pyridine ring provides aromatic stability, while the electron-withdrawing nitrile and electron-donating amine groups create a polarized electronic environment. This duality facilitates participation in reactions such as nucleophilic substitutions, cycloadditions, and coordination with metal ions .

Isomerism and Related Compounds

A structural isomer, 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile (CAS 202460-48-8), differs in the placement of the (2-aminoethyl)amino group at position 6 instead of position 2 . While both isomers share the molecular formula C8H10N4\text{C}_8\text{H}_{10}\text{N}_4, their distinct substitution patterns lead to differences in reactivity and applications. For instance, steric hindrance in the 2-isomer may influence its binding affinity in drug design compared to the 6-isomer.

Synthesis and Physicochemical Properties

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular weight162.19 g/mol
LogP (partition coefficient)-0.12
Polar surface area75 Ų
Hydrogen bond donors2
Hydrogen bond acceptors4

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s amine and nitrile groups make it a precursor for synthesizing kinase inhibitors and GSK-3β antagonists. For example, it is structurally related to Laduviglusib (CHIR-99021), a clinical-stage molecule targeting neurodegenerative diseases . The nitrile group can undergo hydrolysis to carboxylic acids or serve as a bioisostere for carbonyl groups in drug design .

Coordination Chemistry

The primary and secondary amines enable chelation of transition metals, potentially forming complexes with catalytic or magnetic properties. Such complexes could be explored for applications in homogeneous catalysis or molecular electronics .

SupplierLead TimeQuantityPrice (USD)
Enamine US2 days100 mg140
SIA Enamine3 days1 g402
A2B Chem12 days5 g3,382

Data sourced from Chemspace and SRD Pharma indicate bulk pricing discounts, with 10 g quantities costing up to $3,184 .

Future Research Directions

Toxicity Profiling

Urgent studies are needed to evaluate acute and chronic toxicity, including ecotoxicological impacts. Computational models like QSAR (Quantitative Structure-Activity Relationship) could predict hazards pending experimental validation.

Synthetic Methodology Development

Optimizing catalytic systems for regioselective synthesis could improve access to the 2-isomer over the 6-isomer, enhancing purity for pharmaceutical applications .

Exploration in Materials Science

The compound’s potential in designing conductive polymers or metal-organic frameworks (MOFs) warrants investigation, leveraging its dual functional groups for crosslinking or doping .

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